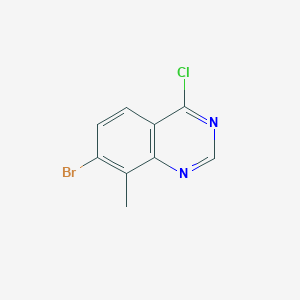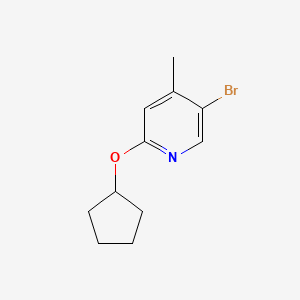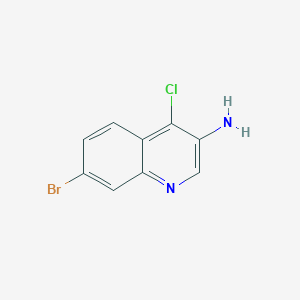
Tert-butyl 4-(azetidine-3-sulfonyl)piperazine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(azetidine-3-sulfonyl)piperazine-1-carboxylate, or TBASP, is a novel chiral sulfonamide compound with a wide range of potential applications in the fields of organic chemistry, biochemistry, and pharmacology. TBASP has been studied for its ability to act as a chiral ligand in asymmetric catalysis, to serve as a model compound for studying the reactivity of azetidine-3-sulfonamides, and its potential use as a pharmaceutical agent.
Applications De Recherche Scientifique
TBASP has been used as a model compound for studying the reactivity of azetidine-3-sulfonamides. It has also been used as a chiral ligand in asymmetric catalysis, as well as a catalyst in the synthesis of other compounds. TBASP has also been studied for its potential use in pharmaceuticals, as a potential inhibitor of enzymes involved in the biosynthesis of bacterial cell walls.
Mécanisme D'action
TBASP acts as a chiral ligand in asymmetric catalysis, which involves the formation of a catalytically active complex between the TBASP molecule and a metal ion. The metal ion facilitates the formation of a new stereogenic center in the reaction, resulting in the formation of an enantiomerically pure product.
Biochemical and Physiological Effects
TBASP has been studied for its potential use as a pharmaceutical agent. In vitro studies have shown that TBASP is able to inhibit the biosynthesis of bacterial cell walls, which could potentially be used to treat bacterial infections. In addition, TBASP has been shown to have anti-inflammatory and analgesic effects in animal models, suggesting potential use as an analgesic drug.
Avantages Et Limitations Des Expériences En Laboratoire
TBASP is a relatively simple compound to synthesize in the laboratory, and its reactivity makes it a useful model compound for studying the reactivity of azetidine-3-sulfonamides. However, TBASP is relatively unstable, and its reactivity can be unpredictable, making it difficult to use in certain experiments.
Orientations Futures
Future research on TBASP could focus on its potential use as a pharmaceutical agent. Studies could be conducted to further investigate its mechanism of action and its potential use in the treatment of bacterial infections and other diseases. In addition, further research could focus on the development of more stable derivatives of TBASP that could be used in asymmetric catalysis and other laboratory experiments. Finally, studies could be conducted to explore the potential use of TBASP in the synthesis of other compounds.
Propriétés
IUPAC Name |
tert-butyl 4-(azetidin-3-ylsulfonyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O4S/c1-12(2,3)19-11(16)14-4-6-15(7-5-14)20(17,18)10-8-13-9-10/h10,13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAFVBYHCRHASF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(azetidine-3-sulfonyl)piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid](/img/structure/B1449666.png)

